

Application of Bavdegalutamide (ARV-110) in Castration-Resistant Prostate Cancer Models

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Compound of Interest		
Compound Name:	AR ligand-38	
Cat. No.:	B15542387	Get Quote

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. While second-generation anti-androgen therapies like enzalutamide and abiraterone are initially effective, resistance often develops through mechanisms such as AR gene amplification, point mutations, and the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain. To overcome these resistance mechanisms, a novel therapeutic strategy, proteolysis-targeting chimeras (PROTACs), has emerged.

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Bavdegalutamide in CRPC models. While the specific term "AR ligand-38" was not identified in extensive searches, Bavdegalutamide (ARV-110) is a well-characterized ARtargeting PROTAC and serves as a representative molecule for this class of therapeutics.

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule comprising a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] [3] This dual binding induces the formation of a ternary complex between the AR protein, Bavdegalutamide, and the E3 ligase. This proximity facilitates the poly-ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[2] Unlike traditional inhibitors that

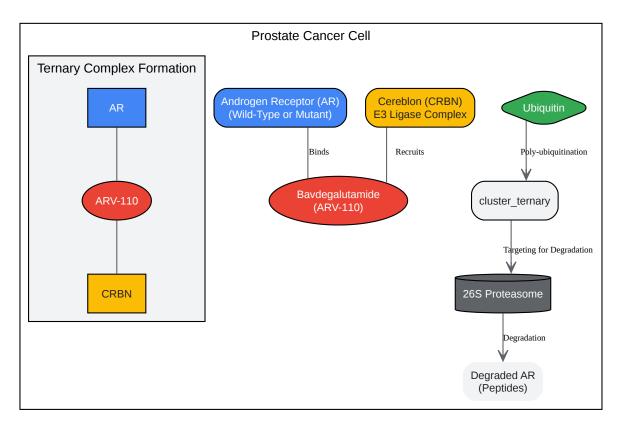






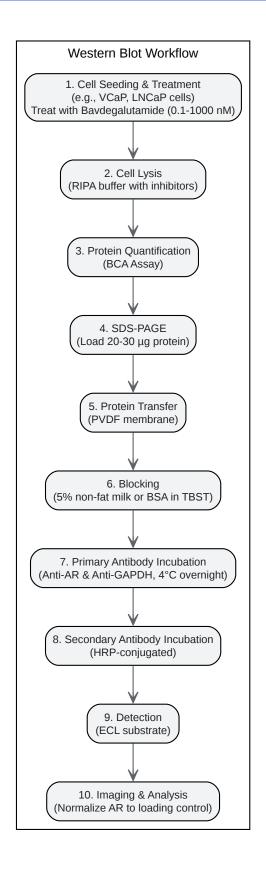
merely block AR function, Bavdegalutamide eliminates the AR protein, thereby inhibiting both ligand-dependent and independent signaling pathways and overcoming resistance mechanisms associated with AR overexpression and mutation.[2][4]

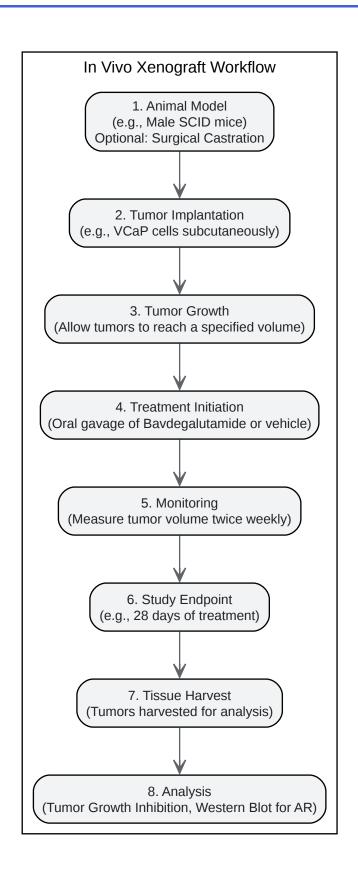












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